molecular formula C21H19FN4OS B11654062 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11654062
M. Wt: 394.5 g/mol
InChI Key: DJXFSVLUMDIQLD-UHFFFAOYSA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the formation of the pyrazolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets in biological systems. The benzothiazole ring and fluorophenyl group may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of a benzothiazole ring, a fluorophenyl group, and a pyrazolone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H19FN4OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-fluorophenyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H19FN4OS/c1-3-7-17-19(13(2)23-15-9-6-8-14(22)12-15)20(27)26(25-17)21-24-16-10-4-5-11-18(16)28-21/h4-6,8-12,25H,3,7H2,1-2H3

InChI Key

DJXFSVLUMDIQLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC(=CC=C4)F)C

Origin of Product

United States

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